
Bis(2,4,6-tribromophenyl)diazomethane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2,4,6-tribromophenyl)diazomethane is a chemical compound known for its stability and unique reactivity. It is characterized by the presence of diazo groups and brominated phenyl rings, making it a valuable compound in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Bis(2,4,6-tribromophenyl)diazomethane can be synthesized through the Sonogashira coupling reactionThe reaction conditions typically include the use of palladium catalysts and copper co-catalysts under an inert atmosphere .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the Sonogashira coupling reaction remains a fundamental approach. The scalability of this method allows for the production of significant quantities of the compound for research and industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(2,4,6-tribromophenyl)diazomethane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form bis(ketones) when exposed to molecular oxygen.
Substitution: Aryldiazomethyl substituents can be introduced at specific positions of butadiyne and thiophene units.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, copper co-catalysts, and molecular oxygen. The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include bis(ketones) and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Bis(2,4,6-tribromophenyl)diazomethane has several scientific research applications:
Biology: The compound’s reactivity makes it useful in probing biological systems and understanding enzyme mechanisms.
Medicine: While direct medical applications are limited, its derivatives and reaction products may have potential in drug development.
Mécanisme D'action
The mechanism of action of Bis(2,4,6-tribromophenyl)diazomethane involves the formation of reactive intermediates such as bis(carbenes). These intermediates can undergo various reactions, including oxidation and substitution, leading to the formation of stable products like bis(ketones). The molecular targets and pathways involved in these reactions are primarily determined by the specific conditions and reagents used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(2,4,6-tribromophenoxy)ethane: This compound is similar in structure and reactivity, often used as a brominated flame retardant.
Bis(2,6-dibromo-4-tert-butylphenyl)diazomethane: Another diazomethane derivative with similar reactivity and applications.
Uniqueness
Bis(2,4,6-tribromophenyl)diazomethane is unique due to its stability under various reaction conditions and its ability to form reactive intermediates like bis(carbenes). This makes it a valuable compound for studying reaction mechanisms and developing new chemical processes .
Propriétés
Numéro CAS |
163686-46-2 |
|---|---|
Formule moléculaire |
C13H4Br6N2 |
Poids moléculaire |
667.6 g/mol |
Nom IUPAC |
1,3,5-tribromo-2-[diazo-(2,4,6-tribromophenyl)methyl]benzene |
InChI |
InChI=1S/C13H4Br6N2/c14-5-1-7(16)11(8(17)2-5)13(21-20)12-9(18)3-6(15)4-10(12)19/h1-4H |
Clé InChI |
PUVJTCFSDMDWJL-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1Br)C(=[N+]=[N-])C2=C(C=C(C=C2Br)Br)Br)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


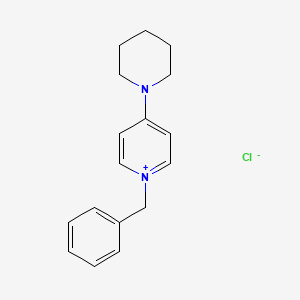
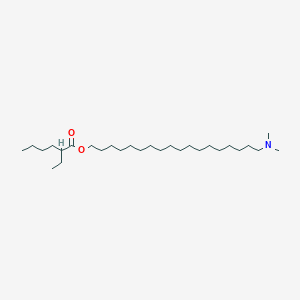

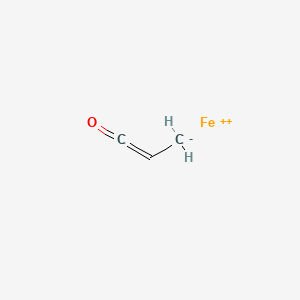


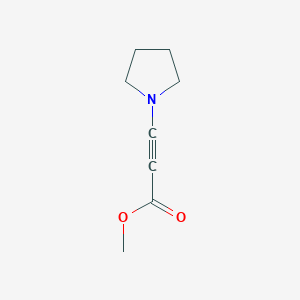
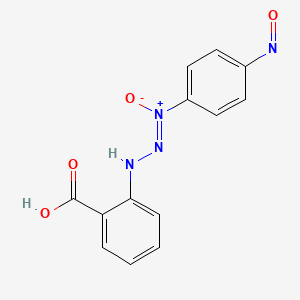
![12-Oxo-1,4,6,12-tetrahydro-10H-6,10-methano[1,3,5]oxadiazocino[5,4-a]purine-9-carbaldehyde](/img/structure/B14283477.png)
![N-(4-Methylphenyl)-N-phenyl[1,1'-biphenyl]-4-amine](/img/structure/B14283479.png)
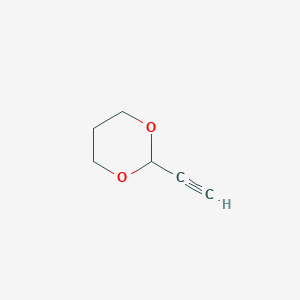

![({[(Oxolan-2-yl)methyl]amino}methylene)bis(phosphonic acid)](/img/structure/B14283502.png)
![2-Methylbenzo[h]naphtho[2,1,8-def]quinoline](/img/structure/B14283508.png)
